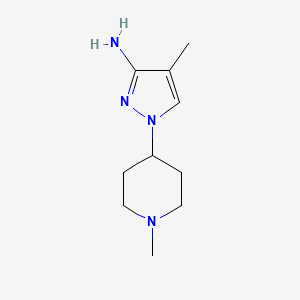
1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-4-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-4-fluorobenzene is an organic compound that features a benzene ring substituted with a bromine atom, a fluorine atom, and a 2-methoxyethoxyethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-4-fluorobenzene typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluorobenzene, which is reacted with 2-bromoethanol in the presence of a base such as potassium carbonate to form 1-(2-bromoethyl)-4-fluorobenzene.
Etherification: The intermediate 1-(2-bromoethyl)-4-fluorobenzene is then reacted with 2-methoxyethanol in the presence of a base to form the final product, this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-4-fluorobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: The compound can be reduced to form the corresponding alkane.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products:
Nucleophilic Substitution: Products include substituted benzene derivatives.
Oxidation: Products include alcohols and ketones.
Reduction: Products include alkanes.
Applications De Recherche Scientifique
1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-4-fluorobenzene has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is used in the development of new materials with specific properties, such as polymers and liquid crystals.
Medicinal Chemistry: It is investigated for its potential use in the development of new pharmaceuticals.
Biological Studies: It is used in studies to understand the interactions of organic molecules with biological systems.
Mécanisme D'action
The mechanism of action of 1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-4-fluorobenzene involves its interaction with various molecular targets. The bromine and fluorine atoms can participate in halogen bonding, while the 2-methoxyethoxyethyl group can interact with polar and nonpolar environments. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules.
Comparaison Avec Des Composés Similaires
1-(2-Bromoethyl)-4-fluorobenzene: Lacks the 2-methoxyethoxy group, making it less polar.
1-(2-Methoxyethoxy)-4-fluorobenzene: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
1-(2-Bromo-1-(2-methoxyethoxy)ethyl)benzene: Lacks the fluorine atom, affecting its electronic properties.
Uniqueness: 1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-4-fluorobenzene is unique due to the presence of both bromine and fluorine atoms, which provide a combination of reactivity and electronic properties. The 2-methoxyethoxyethyl group adds polarity, enhancing its solubility in polar solvents and its ability to interact with various molecular environments.
Propriétés
Formule moléculaire |
C11H14BrFO2 |
|---|---|
Poids moléculaire |
277.13 g/mol |
Nom IUPAC |
1-[2-bromo-1-(2-methoxyethoxy)ethyl]-4-fluorobenzene |
InChI |
InChI=1S/C11H14BrFO2/c1-14-6-7-15-11(8-12)9-2-4-10(13)5-3-9/h2-5,11H,6-8H2,1H3 |
Clé InChI |
RZIBQCPUPMPTRB-UHFFFAOYSA-N |
SMILES canonique |
COCCOC(CBr)C1=CC=C(C=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-(3-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-aminedihydrochloride](/img/structure/B15324882.png)

![1-{2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}ethan-1-one](/img/structure/B15324887.png)


![3-[(1R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylcyclobutyl]propanoicacid](/img/structure/B15324905.png)





![7-{[(Tert-butoxy)carbonyl]amino}bicyclo[4.1.0]heptane-7-carboxylicacid](/img/structure/B15324954.png)


